Kuraridin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Kuraridine is a naturally occurring alkaloid found in various plants, including Stephania rotundifolia and Stephania tetrandra []. It has gained significant interest in the scientific community due to its diverse range of potential applications, particularly in the field of medicine [, ].

Neuroprotective Properties

One of the most promising aspects of Kuraridine research lies in its potential neuroprotective properties. Studies have shown that Kuraridine may help protect nerve cells from damage caused by various factors, including stroke, ischemia, and neurodegenerative diseases like Alzheimer's and Parkinson's [, , ]. This neuroprotective effect is attributed to Kuraridine's ability to:

- Scavenge free radicals: Kuraridine exhibits free radical scavenging activity, which helps combat oxidative stress, a major contributor to neuronal damage [, ].

- Modulate neurotransmitters: Kuraridine may influence the levels and activity of certain neurotransmitters, such as glutamate, which play a crucial role in neuronal function and survival [, ].

- Promote neurogenesis: Studies suggest that Kuraridine may stimulate the growth and development of new neurons, potentially aiding in neuronal repair and regeneration [].

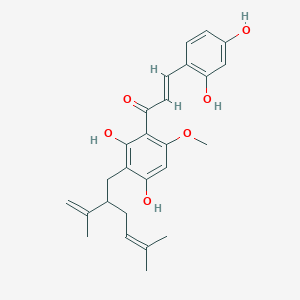

Kuraridin is a naturally occurring prenylated flavonoid primarily isolated from the plant Sophora flavescens, which is widely recognized in traditional Chinese medicine. Its chemical formula is , and it has gained attention for its diverse pharmacological properties, particularly its anti-melanogenic and antimicrobial activities. Kuraridin exhibits a unique structure characterized by a prenyl group, which contributes to its biological activity and interaction with various biological targets.

The biological activity of kuraridin encompasses various therapeutic effects:

- Anti-Melanogenic Activity: Kuraridin has shown strong inhibitory effects on melanin production, making it a potential candidate for skin whitening applications. Its potency is attributed to its ability to inhibit tyrosinase activity effectively .

- Antimicrobial Properties: Research indicates that kuraridin enhances the efficacy of antibiotics, such as fusidic acid, against resistant strains of Staphylococcus aureus. It inhibits viral replication and adsorption, showcasing potential antiviral properties .

- Cytotoxic Effects: Some studies suggest that kuraridin exhibits cytotoxic activity against various cancer cell lines, indicating its potential as an anticancer agent .

Kuraridin can be extracted from Sophora flavescens using various methods, including:

- Solvent Extraction: Utilizing solvents like ethyl acetate or acetonitrile to isolate kuraridin from plant material.

- Liquid-Liquid Extraction: A method that separates kuraridin from biological samples (e.g., rat plasma) using a combination of solvents .

- Chemical Synthesis: While natural extraction is common, synthetic approaches may be developed to produce kuraridin in a laboratory setting for research purposes.

Kuraridin's applications span several fields:

- Cosmetic Industry: Due to its anti-melanogenic properties, kuraridin is being explored as an ingredient in skin-whitening products.

- Pharmaceuticals: Its antimicrobial and antiviral activities make it a candidate for developing new therapeutic agents against infections and possibly cancer.

- Food Industry: The compound's antioxidant properties could be beneficial in food preservation and enhancement.

Kuraridin interacts with various biological targets, primarily through enzyme inhibition. Studies have shown that it enhances the effectiveness of existing antibiotics by inhibiting bacterial growth and overcoming resistance mechanisms. Additionally, its interaction with tyrosinase is critical for its anti-melanogenic effects . The pharmacokinetic profiles suggest good bioavailability, making it suitable for therapeutic applications.

Kuraridin shares structural and functional similarities with several other prenylated flavonoids. Here are some notable comparisons:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Kushenol A | Sophora flavescens | Moderate anti-tyrosinase activity | Less potent than kuraridin |

| Kurarinol | Sophora flavescens | Anti-inflammatory properties | Lower binding affinity compared to kuraridin |

| Kojic Acid | Fungal sources | Strong anti-melanogenic activity | Commonly used but less effective than kuraridin |

| Prenylated Flavonoids | Various plants | Antimicrobial and anti-inflammatory | General class; specific activities vary |

Kuraridin stands out due to its superior potency against tyrosinase and its multifaceted biological activities compared to these similar compounds. Its unique structure allows for enhanced interactions with biological targets, making it a valuable compound in both research and application contexts.

Kuraridin represents a significant prenylated chalcone compound found primarily within the Fabaceae family, with Sophora flavescens serving as the most prominent natural source [1] . This compound exhibits a molecular formula of C26H30O6 with a molecular weight of 438.5 grams per mole, characterized by its distinctive chalcone backbone with prenyl modifications [1] [3]. The phytochemical distribution of kuraridin within Sophora flavescens demonstrates tissue-specific accumulation patterns that reflect the plant's biosynthetic specialization.

Within Sophora flavescens, kuraridin concentrates predominantly in the root tissues, where it functions as part of the plant's secondary metabolite defense system [4] [5]. Transcriptomic analysis of nine different tissues from Sophora flavescens revealed that the root system exhibits the highest expression levels of genes associated with kuraridin biosynthesis [4]. The root phloem and xylem tissues show differential accumulation patterns, with specific regions displaying enhanced kuraridin content compared to aerial plant parts [5].

The distribution of kuraridin in Sophora flavescens follows a distinct pattern across different plant organs. Research indicates that root tissues contain substantially higher concentrations of kuraridin compared to leaves, stems, and flowers [4]. The metabolite profiling studies have demonstrated that kuraridin accumulation in roots can be three to six-fold higher than in aerial tissues [4]. This preferential accumulation in root systems reflects the compound's role in plant defense mechanisms and its integration into the overall secondary metabolite profile of the species.

Albizia julibrissin represents another significant source of kuraridin within the Fabaceae family, though with distinct phytochemical characteristics compared to Sophora flavescens [1] [6]. Studies on the stem bark of Albizia julibrissin have confirmed the presence of kuraridin alongside other prenylated flavonoids, including kurarinone, kurarinol, and kuraridinol [6]. The compound's distribution in Albizia julibrissin appears to be concentrated primarily in the bark tissues, where it occurs in association with other bioactive compounds such as triterpenoid saponins and flavonoid glycosides [7] [8].

The phytochemical analysis of Albizia julibrissin reveals that kuraridin represents one of five prenylated flavonoids isolated from the ethyl acetate fraction of methanol extracts [6]. These compounds demonstrate structural relationships that suggest coordinated biosynthetic pathways within the plant tissues [6]. The presence of kuraridin in Albizia julibrissin stem bark indicates that this species employs similar prenylation mechanisms to those observed in Sophora flavescens, though with potentially different regulatory patterns [7].

Comparative phytochemical studies between Sophora flavescens and Albizia julibrissin reveal both similarities and differences in kuraridin distribution patterns. While both species contain kuraridin as a significant component of their prenylated flavonoid profiles, the specific tissue localization and concentration levels vary between the two plants [4] [6]. The root-focused accumulation in Sophora flavescens contrasts with the bark-concentrated distribution observed in Albizia julibrissin, suggesting species-specific adaptations in secondary metabolite allocation strategies [5] [7].

| Plant Species | Primary Tissue Location | Associated Compounds | Extraction Method |

|---|---|---|---|

| Sophora flavescens | Root phloem and xylem | Kurarinone, kushenol compounds | 50% ethanol extraction |

| Albizia julibrissin | Stem bark | Kurarinone, kurarinol, kuraridinol | Methanol-ethyl acetate fractionation |

Biosynthetic pathways in leguminous plants

The biosynthesis of kuraridin in leguminous plants follows the established phenylpropanoid pathway, which serves as the foundation for all flavonoid production [9] [10]. This complex metabolic network begins with the conversion of phenylalanine through a series of enzymatic reactions that ultimately lead to the formation of prenylated chalcones such as kuraridin [9]. The pathway represents a sophisticated biochemical system that has evolved specifically within the Fabaceae family to produce these bioactive compounds.

The initial phase of kuraridin biosynthesis involves the phenylpropanoid pathway, where phenylalanine undergoes sequential transformation through the action of phenylalanine ammonia lyase, cinnamic acid 4-hydroxylase, and 4-coumaroyl-CoA ligase to produce para-coumaroyl-CoA [9] [10]. This precursor molecule serves as the starting point for flavonoid biosynthesis and represents a critical branch point in secondary metabolite production within leguminous plants [9]. The efficiency of this initial conversion directly influences the downstream production of kuraridin and related prenylated flavonoids.

The second phase involves the formation of the chalcone backbone through the action of chalcone synthase, which catalyzes the condensation of para-coumaroyl-CoA with three molecules of malonyl-CoA [9] [10]. This reaction produces naringenin chalcone, which serves as the fundamental scaffold for all subsequent flavonoid modifications [9]. In the case of kuraridin biosynthesis, this chalcone intermediate undergoes specific modifications that distinguish it from other flavonoid pathways within the same plant system [10].

The critical third phase involves prenylation, which represents the defining characteristic of kuraridin biosynthesis [10] [11]. Prenyltransferases catalyze the attachment of prenyl groups to the chalcone backbone, utilizing dimethylallyl pyrophosphate as the prenyl donor [10]. These enzymes exhibit strict substrate specificity and require magnesium ions for optimal catalytic activity [10]. The prenylation reaction represents a Friedel-Crafts alkylation mechanism that introduces lipophilic side chains onto the flavonoid structure, significantly altering its biological properties [11].

Research has identified specific prenyltransferases involved in kuraridin biosynthesis, though the complete enzymatic pathway remains under investigation [10] [11]. The regiospecificity of these enzymes determines the precise location of prenyl group attachment, which directly influences the final structure and bioactivity of kuraridin [11]. Studies using fungal prenyltransferases have demonstrated the importance of specific amino acid residues in substrate recognition and catalytic efficiency [11].

The biosynthetic pathway of kuraridin also involves additional modification reactions that contribute to the compound's final structure [12] [13]. These modifications may include hydroxylation, methylation, and other structural alterations that fine-tune the compound's properties [13]. The temporal regulation of these biosynthetic steps ensures coordinated production of kuraridin in response to developmental and environmental signals [4].

Gene expression analysis in Sophora flavescens has revealed tissue-specific patterns of enzyme expression that correlate with kuraridin accumulation [4] [5]. The differential expression of biosynthetic genes between root and aerial tissues explains the observed distribution patterns of kuraridin within the plant [4]. These studies have identified key regulatory genes that control the flux through the kuraridin biosynthetic pathway [5].

The integration of kuraridin biosynthesis with other metabolic pathways in leguminous plants demonstrates the sophisticated nature of secondary metabolite production [9] [14]. The pathway shares common precursors with other flavonoid biosynthetic routes, requiring careful metabolic regulation to ensure appropriate allocation of resources [9]. This integration allows plants to produce diverse arrays of bioactive compounds while maintaining metabolic efficiency [14].

Comparative analysis of prenylated flavonoid profiles in related species

The prenylated flavonoid profiles across related species within the Fabaceae family reveal significant diversity in both compound structure and distribution patterns [15] [16]. Kuraridin serves as a representative prenylated chalcone that demonstrates the evolutionary adaptation of flavonoid biosynthesis within leguminous plants [15]. Comparative analysis of these profiles provides insight into the biochemical specialization that has occurred within different genera and species of this plant family [16].

Sophora species exhibit particularly rich prenylated flavonoid profiles, with kuraridin representing one of several structurally related compounds [17] [15]. Within Sophora flavescens, kuraridin occurs alongside kurarinone, kushenol A, sophoraflavanone G, and other prenylated derivatives that share common biosynthetic origins [17] [18]. These compounds differ primarily in their degree of prenylation, hydroxylation patterns, and ring structure modifications, reflecting the diversity of enzymatic activities present within the plant [15] [18].

The comparative analysis between kuraridin and its structural analogs reveals important structure-activity relationships [3] [17]. Kuraridin, as a prenylated chalcone, demonstrates superior tyrosinase inhibitory activity compared to related flavanone compounds such as kushenol A and kurarinol [3]. This enhanced activity correlates with the open ring structure of the chalcone backbone and the specific positioning of hydroxyl groups and prenyl side chains [3]. The comparison indicates that structural modifications significantly influence biological activity profiles.

Kurarinone represents a closely related compound that shares the lavandulyl prenyl group characteristic of kuraridin but differs in its flavanone backbone structure [17] [18]. Despite this structural similarity, kurarinone exhibits different antimicrobial activity profiles compared to kuraridin, with both compounds showing effectiveness against methicillin-resistant Staphylococcus aureus but with varying potency levels [17]. This comparison highlights the importance of the chalcone versus flavanone distinction in determining biological activity.

The prenylated flavonoid profile of Albizia julibrissin demonstrates both similarities and differences compared to Sophora species [6]. While kuraridin occurs in both genera, the overall flavonoid profile of Albizia julibrissin includes additional compounds such as geraldone, isookanin, and daidzein that are less prominent in Sophora flavescens [6]. This diversity reflects the evolutionary divergence between these genera while maintaining common biosynthetic capabilities for kuraridin production [6].

Analysis of prenylated flavonoids across the broader Fabaceae family reveals that kuraridin represents part of a larger group of over 1000 known prenylated flavonoids [10]. The distribution of these compounds across different subfamilies and genera demonstrates the evolutionary success of prenylation as a modification strategy [10] [16]. The Fabaceae family, along with Moraceae and Euphorbiaceae, represents one of the three leading families in terms of prenylated flavonoid diversity [10].

The structural diversity of prenylated flavonoids related to kuraridin includes variations in prenyl group type, attachment position, and degree of cyclization [10] [16]. These modifications generate compounds with different lipophilicity profiles, membrane affinity characteristics, and biological activities [10]. The comparative analysis reveals that prenylation consistently enhances bioactivity compared to non-prenylated analogs, supporting the evolutionary advantage of this modification [11].

| Compound | Source Species | Structural Class | Prenyl Group | Primary Activity |

|---|---|---|---|---|

| Kuraridin | Sophora flavescens, Albizia julibrissin | Prenylated chalcone | Lavandulyl | Tyrosinase inhibition |

| Kurarinone | Sophora flavescens | Prenylated flavanone | Lavandulyl | Antimicrobial |

| Kushenol A | Sophora flavescens | Prenylated flavanone | Lavandulyl | Estrogenic activity |

| Sophoraflavanone G | Sophora flavescens | Prenylated flavanone | Lavandulyl | Antimicrobial |

Regional variations in prenylated flavonoid profiles within the same species suggest environmental influences on biosynthetic pathway regulation [19] [5]. Studies of Sophora flavescens from different geographical locations have revealed variations in kuraridin content and related compound ratios [5]. These variations indicate that environmental factors significantly influence the expression of biosynthetic genes and the allocation of metabolic resources toward specific compounds [19].

The evolutionary relationships between prenylated flavonoid-producing species can be traced through their compound profiles [10] [16]. The presence of kuraridin in both Sophora and Albizia genera suggests either common ancestral biosynthetic capabilities or convergent evolution of prenylation mechanisms [16]. Phylogenetic analysis of prenyltransferase genes could provide further insight into these evolutionary relationships [10].

Seasonal and environmental influences on kuraridin accumulation

The accumulation of kuraridin in plant tissues demonstrates significant seasonal variation patterns that reflect the complex interplay between environmental conditions and metabolic regulation [19] [20]. Research on secondary metabolite production in leguminous plants indicates that kuraridin biosynthesis responds dynamically to seasonal changes in temperature, photoperiod, and precipitation patterns [19]. These environmental influences directly affect the expression of biosynthetic genes and the allocation of metabolic resources toward kuraridin production [21].

Seasonal studies of Sophora flavescens reveal that kuraridin accumulation peaks during specific periods of the annual growth cycle [20] [4]. The highest concentrations of kuraridin typically occur during the autumn months, coinciding with the plant's preparation for winter dormancy [20]. This pattern reflects the plant's strategy of concentrating defensive compounds in root tissues before the onset of adverse winter conditions [20]. The seasonal timing of peak accumulation has important implications for harvesting strategies aimed at maximizing kuraridin yield.

Temperature represents a critical environmental factor influencing kuraridin biosynthesis and accumulation [19] [22]. Studies on related secondary metabolites in medicinal plants demonstrate that moderate temperature stress can enhance the production of prenylated flavonoids [21]. The optimal temperature range for kuraridin accumulation appears to coincide with the plant's natural growing conditions, with extreme temperatures potentially disrupting normal biosynthetic processes [22]. Temperature fluctuations during critical developmental stages can significantly alter the final kuraridin content in harvested plant material.

Photoperiod length and light intensity also play important roles in regulating kuraridin biosynthesis [19] [22]. The phenylpropanoid pathway, which serves as the foundation for kuraridin production, responds sensitively to light conditions through the regulation of key enzymatic steps [9]. Shorter day lengths characteristic of autumn months may trigger enhanced kuraridin production as part of the plant's adaptive response to changing environmental conditions [22]. The quality of light, including ultraviolet radiation exposure, can further influence the accumulation patterns of kuraridin and related compounds [22].

Water availability and soil moisture conditions significantly impact kuraridin accumulation in plant tissues [19] [20]. Drought stress conditions can enhance the production of secondary metabolites as part of the plant's defense response, potentially leading to increased kuraridin concentrations [19]. However, severe water stress may also limit overall plant growth and reduce the absolute quantity of kuraridin produced [20]. The relationship between water availability and kuraridin accumulation follows a complex dose-response pattern that varies with the severity and duration of stress conditions.

Soil nutrient availability, particularly nitrogen and phosphorus levels, influences the plant's ability to allocate resources toward secondary metabolite production [19] [5]. High nitrogen availability may favor primary growth over secondary metabolite biosynthesis, potentially reducing kuraridin accumulation [19]. Conversely, moderate nutrient stress can shift metabolic allocation toward defensive compound production, enhancing kuraridin concentrations in plant tissues [5]. The balance between nutrient availability and stress conditions determines the optimal environment for kuraridin accumulation.

Environmental factors also influence the tissue-specific distribution of kuraridin within the plant [5]. Under stress conditions, plants may preferentially allocate kuraridin to root tissues as a protective mechanism [5]. This redistribution pattern affects the overall harvestable yield and the concentration profiles observed in different plant parts [4]. Understanding these distribution changes is crucial for optimizing extraction and purification strategies.

The interaction between multiple environmental factors creates complex response patterns that cannot be predicted from single-factor studies [19] [22]. Seasonal variations in kuraridin accumulation result from the combined effects of temperature, photoperiod, moisture, and nutrient availability [19]. These interactions may produce synergistic or antagonistic effects that significantly alter the final kuraridin content in plant tissues [22].

| Environmental Factor | Effect on Kuraridin | Optimal Conditions | Seasonal Timing |

|---|---|---|---|

| Temperature | Enhanced at moderate stress levels | 15-25°C range | Autumn cooling |

| Photoperiod | Increased under shorter days | 8-12 hour day length | Late autumn |

| Water availability | Peak at moderate stress | 60-80% field capacity | Variable |

| Nutrient status | Enhanced under moderate limitation | Low to moderate nitrogen | Growing season |

Climate change considerations are becoming increasingly important for understanding future kuraridin accumulation patterns [22]. Shifts in temperature patterns, precipitation regimes, and extreme weather events may significantly alter the optimal growing conditions for kuraridin-producing plants [19]. These changes could affect both the geographical distribution of suitable growing areas and the seasonal timing of peak kuraridin accumulation [22].

Kuraridin isolation from Sophora flavescens employs diverse extraction and chromatographic approaches, each offering distinct advantages and challenges for obtaining this prenylated flavonoid in sufficient purity and yield.

Solvent Partitioning Systems

The primary extraction of kuraridin typically begins with ethanol-based solvent extraction from dried Sophora flavescens roots . Research demonstrates that ethanol extraction at 30°C for 1 hour with a sample-to-solvent ratio of 8:1 generates the highest yield among conventional organic solvents [2]. This initial crude extract undergoes sequential solvent partitioning, where ethyl acetate-water partitioning serves as the fundamental separation step [3].

Advanced solvent partitioning employs liquid-liquid extraction methods using ethyl acetate-acetonitrile (1:3) mixtures, which achieve recovery rates of 90.1-100.4% for kuraridin from biological matrices [3] [4]. The partition coefficient plays a critical role in extraction efficiency, with studies indicating that when the partition coefficient is very large (K > 100) or very small (K < 0.01), multiple small-volume extractions provide minimal advantage over single large-volume extractions [5] [6].

Recent innovations include ultrasound-assisted hydrophobic ionic liquid extraction, specifically using 1-octyl-3-methylimidazolium tetrafluoroborate [C8mim]BF4, which demonstrates superior selectivity for prenylated flavonoids with yields reaching 7.38 mg/g under optimized conditions [7]. This method provides enhanced selectivity by preferentially extracting hydrophobic prenylated compounds while leaving hydrophilic alkaloids and simple flavonoids in the aqueous phase [7].

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) remains the gold standard for kuraridin purification. The optimal HPLC conditions utilize a Phenomenex Luna C18 column (4.6 mm×250 mm, 5 μm) with methanol-0.38% phosphoric acid (75:25) as the mobile phase at 1 mL/min flow rate, monitored at 365 nm wavelength [8]. This method achieves excellent linearity (r = 0.9998) and recovery rates of 96.61-100.9% [8].

Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS) provides enhanced sensitivity and specificity. The method employs a Hypersil GOLD UHPLC C18 column with gradient elution using organic solvent-water mobile phases, achieving linearity over 1-500 ng/mL concentration ranges with inter- and intra-day precisions below 8.95% [3] [4].

High-Speed Counter-Current Chromatography (HSCCC) offers particular advantages for kuraridin isolation due to its liquid-liquid chromatographic nature. The optimal solvent system employs n-hexane/ethyl acetate/methanol/water (1:1:1:1, v/v) in ascending mode, which successfully isolates kuraridin with high purity in a single step [9] [10]. This technique eliminates the risk of sample loss due to irreversible adsorption on solid support materials [11].

Advanced Extraction Technologies

Mechanochemical Extraction represents an emerging green technology for selective flavonoid extraction. The process utilizes mechanical milling with Na2CO3 (15%) at 440 rpm for 17 minutes, using only water as solvent with a 25 mL/g solvent-to-solid ratio [12]. This method demonstrates superior selectivity for flavonoids while maintaining organic solvent-free operation [12].

Laser-assisted extraction has emerged as an ultrafast method for alkaloid extraction from Sophora flavescens, achieving extraction rates 1400 times higher than conventional solvent extraction [13]. While specifically demonstrated for matrine and oxymatrine, this technology shows promise for kuraridin extraction with potential applications in rapid, room-temperature isolation procedures [13].

| Extraction Method | Solvent System | Recovery Efficiency | Key Advantages |

|---|---|---|---|

| HPLC (C18) | Methanol-0.38% phosphoric acid (75:25) | 96.61-100.9% | High reproducibility, excellent linearity [8] |

| UHPLC-MS/MS | Ethyl acetate-acetonitrile (1:3) | 90.1-100.4% | High sensitivity, metabolite identification [3] |

| HSCCC | n-hexane/ethyl acetate/methanol/water (1:1:1:1) | High purity achieved | No irreversible adsorption, preparative scale [9] |

| Ionic Liquid Extraction | [C8mim]BF4 with ultrasound | 7.38 mg/g yield | Enhanced selectivity for prenylated compounds [7] |

| Mechanochemical | Water with Na2CO3 (15%) | Variable | Organic solvent-free, selective [12] |

High-Throughput Screening for Bioactivity-Guided Isolation

The implementation of high-throughput screening (HTS) technologies in kuraridin discovery and isolation represents a paradigm shift toward more efficient bioactivity-guided separation strategies. Traditional isolation approaches often yield compounds with unknown biological activities, necessitating extensive post-isolation bioactivity testing [14].

Bioactivity-Guided Fractionation Principles

Bioactivity-guided isolation serves as a systematic approach to identify and isolate specific compounds responsible for observed biological effects in crude extracts [14]. This methodology focuses on isolating compounds based on their biological activity rather than chemical abundance, enabling researchers to prioritize bioactive constituents during the separation process [14].

The process begins with biological screening of crude extracts, followed by systematic fractionation with concurrent bioactivity testing at each separation step [15]. For kuraridin isolation, this approach has proven particularly valuable given its potent tyrosinase inhibitory activity (IC50 = 0.16 μM for L-tyrosine substrate), which serves as a reliable bioassay endpoint [16].

High-Throughput Screening Methodologies

Modern HTS platforms enable rapid evaluation of multiple fractions simultaneously, significantly accelerating the identification of bioactive compounds. Automated screening systems using 96-, 384-, or 1536-well formats with various detection technologies including luminescence, fluorescence, and absorbance measurements facilitate rapid bioactivity assessment [17].

Machine learning-assisted hit prioritization has emerged as a powerful tool for distinguishing true bioactive compounds from assay interferents [18]. These systems analyze learning dynamics during model training to detect assay artifacts while prioritizing genuine bioactive compounds, achieving hit identification rates of 23.8% within the top 1% of ranked compounds [19].

For kuraridin and related prenylated flavonoids, tyrosinase inhibition assays serve as primary screening endpoints. The robust nature of this enzymatic assay, combined with kuraridin's exceptional potency (148-fold stronger than kojic acid), provides excellent signal-to-noise ratios suitable for automated screening platforms [16].

Integration with Analytical Technologies

UHPLC-Q-Orbitrap MS integration with bioactivity screening enables simultaneous compound identification and bioactivity assessment [7]. This approach identified 39 prenylated flavonoids in Sophora flavescens extracts, with kuraridin demonstrating superior anti-melanogenic activity among tested compounds [7].

Network pharmacology approaches complement HTS by predicting potential target interactions and biological pathways [16]. For kuraridin, this methodology identified key target genes (KIT, MAP2K1, PRKCA) and associated signaling pathways (c-KIT and ETB-R pathways), providing mechanistic insights that guide bioassay selection [16].

Challenges in High-Throughput Bioactivity Screening

Assay interference represents a significant challenge in HTS campaigns, with compounds exhibiting promiscuous inhibition across multiple assays [20] [21]. Random forest models trained on interference patterns achieve ROC AUC values of 0.70, 0.62, and 0.57 for AlphaScreen, FRET, and TR-FRET technologies, respectively [21].

False positive detection requires sophisticated computational approaches to distinguish genuine bioactive compounds from assay artifacts [18]. The integration of sample influence analysis during gradient boosting model training enables identification of compounds producing assay artifacts without relying on prior screening data [18].

Compound aggregation poses particular challenges for prenylated flavonoids due to their amphiphilic nature [22]. Structure-activity relationships observed during aggregation can mislead researchers into pursuing compounds with apparent but artifactual bioactivity [22].

| Screening Technology | Detection Method | Throughput | Application to Kuraridin |

|---|---|---|---|

| Tyrosinase Inhibition Assay | Spectrophotometric (365 nm) | 96-1536 wells | Primary bioactivity screening [16] |

| UHPLC-Q-Orbitrap MS | Mass spectrometry | High-resolution analysis | Compound identification and quantification [7] |

| Network Pharmacology | Computational prediction | Multi-target analysis | Pathway identification and target prediction [16] |

| Machine Learning Models | Pattern recognition | Automated hit prioritization | False positive elimination [18] |

Synthetic Routes and Semi-Synthetic Modifications

The development of synthetic approaches for kuraridin represents a critical advancement in ensuring reliable supply for pharmaceutical applications, as natural extraction yields remain limited and variable. Current synthetic strategies focus on both total synthesis and semi-synthetic modifications of related prenylated flavonoids.

Total Synthesis Strategies

Aldol condensation-based approaches form the foundation for kuraridin synthesis, utilizing the characteristic chalcone scaffold as the central structural element [23]. The synthesis typically involves the condensation of 2,4-dihydroxy-6-methoxyacetophenone derivatives with appropriately substituted cinnamaldehyde precursors under basic conditions [23].

Solvent-free synthetic methodologies have been developed to address environmental concerns associated with traditional organic synthesis [23]. These approaches employ tri(n-butyl) borate as the condensing agent with catalytic n-butyl amine under moisture-sensitive, anhydrous conditions, achieving 80-90% yields for structurally related curcuminoids [23].

The prenyl group installation presents particular synthetic challenges due to the specific stereochemical requirements of the 5-methyl-2-(1-methylethenyl)-4-hexenyl substituent. Current approaches utilize prenyl bromide or geranyl bromide derivatives in Friedel-Crafts acylation reactions, though regioselectivity remains problematic [24].

Convergent synthetic strategies offer advantages for complex prenylated flavonoid synthesis [25]. The total synthesis of related compounds like kurasoin A demonstrates the utility of asymmetric phase-transfer-catalyzed glycolate alkylation reactions, achieving excellent enantioselectivity (>95% ee) in key carbon-carbon bond forming steps [25].

Semi-Synthetic Modification Approaches

Chemical modification of diketone functionalities provides a versatile platform for generating kuraridin analogs [26]. The synthesis of semi-synthetic curcumin analogs bearing pyrimidinone moieties demonstrates the potential for modifying the central linker region while maintaining biological activity [26].

Prenyl group modifications represent a particularly attractive target for structure-activity relationship studies. Research indicates that hydrophobic substituents such as alkylamino and alkyl chains enhance antibacterial activity in prenylated flavonoids [24]. Conversely, modifications introducing carbonyl, hydroxyl, and methoxyl moieties typically reduce biological activity [24].

Glycosylation reactions offer opportunities for improving water solubility and bioavailability of kuraridin derivatives [24]. Studies on curcumin demonstrate that glycosylation can significantly improve solubility while maintaining or enhancing biological activity through prolonged release profiles [24].

Biotransformation Approaches

Microbial biotransformation provides an alternative route for generating kuraridin derivatives [27]. High-speed counter-current chromatography isolation of biotransformed products from kurarinone yielded four novel prenylflavanones, including 4α,5α-dihydroxy norkurarinone and 7-methoxyl-4α,5α-dihydroxy norkurarinone, with purities exceeding 94% [27].

Enzymatic modifications offer site-specific transformations with high regioselectivity [28]. Semi-enzymatic synthesis routes utilizing adenosine 5'-monophosphate and uracil as starting materials demonstrate the potential for developing enzymatic approaches to complex natural product synthesis [28].

Synthetic Challenges and Optimization

Scalability limitations represent major obstacles in kuraridin synthesis [29]. Traditional coupling reagents and solvents such as DMF and NMP present reproductive toxicity hazards and may face regulatory restrictions under REACH legislation [29]. Green solvent alternatives including propylene carbonate and N-butylpyrrolidinone show promise but require optimization for larger-scale applications [29].

Stereochemical control poses particular challenges for the prenyl substituent installation [24]. The cyclization of prenyl and geranyl substituents can reduce biological activity, necessitating careful optimization of synthetic conditions to maintain the desired open-chain configuration [24].

Purification challenges arise from the amphiphilic nature of prenylated flavonoids, which can complicate chromatographic separations [30]. Innovative approaches combining crystallization and chromatography have proven effective for related compounds, achieving purities exceeding 98% for individual curcuminoids [30].

| Synthetic Approach | Key Reagents | Typical Yields | Main Advantages | Limitations |

|---|---|---|---|---|

| Aldol Condensation | Tri(n-butyl) borate, n-butyl amine | 80-90% | Well-established methodology | Requires anhydrous conditions [23] |

| Prenyl Installation | Prenyl bromide, Lewis acids | Variable | Direct prenylation | Regioselectivity issues [24] |

| Biotransformation | Microbial enzymes | Moderate | High selectivity | Limited substrate scope [27] |

| Semi-synthetic Modification | Various coupling agents | 60-85% | Structural diversity | Scalability concerns [26] |

Challenges in Scalable Production and Yield Optimization

The transition from laboratory-scale isolation to industrial production of kuraridin faces multiple interconnected challenges spanning extraction efficiency, purification scalability, and economic viability. These obstacles represent critical bottlenecks that must be addressed for commercial development of kuraridin-based therapeutics.

Raw Material Supply and Consistency

Source plant availability represents a fundamental constraint in kuraridin production scaling [2]. Sophora flavescens requires specific growing conditions and extended cultivation periods, creating supply chain vulnerabilities that impact production planning [2]. The natural variation in kuraridin content across different geographical regions and harvesting seasons compounds these challenges [2].

Standardization of plant material proves difficult due to inherent biological variability [31]. Studies demonstrate that extraction yields for related alkaloids from S. flavescens can vary significantly based on particle size, moisture content, and storage conditions [31]. Optimal conditions require grinding to appropriate particle sizes while avoiding excessive fineness that causes filtration problems [2].

Seasonal and geographical variations in kuraridin content necessitate sophisticated quality control measures [2]. Traditional alkaloid extraction processes already face challenges with variable yields, and these issues are magnified for minor constituents like kuraridin, which represents only 0.818% of the major chemical constituents in S. flavescens extracts [32].

Extraction and Purification Scaling Challenges

Solvent consumption and waste generation pose significant environmental and economic challenges in scaled production [33] [34]. Traditional alkaloid extraction processes utilize large quantities of organic reagents or acidic solvents, producing considerable toxic waste streams [33] [34]. Process analytical technology (PAT) approaches using near-infrared spectroscopy show promise for reducing solvent consumption while maintaining extraction efficiency [33] [34].

Heat transfer and mixing efficiency become critical factors during scale-up operations [35]. Reactions that perform well at laboratory scale may behave unpredictably at larger scales due to inadequate heat transfer and stirring efficiency [35]. This sensitivity requires careful engineering design to maintain consistent extraction conditions across larger vessel volumes [35].

Chromatographic scaling limitations present particular challenges for kuraridin purification [36]. The preparative HPLC methods that work effectively at analytical scales face exponential cost increases when scaled to industrial production levels [36]. Counter-current chromatography offers advantages for preparative-scale separations but requires specialized equipment and expertise [11].

Process Development and Optimization

Multi-parameter optimization becomes increasingly complex at production scales [37]. Response surface methodology studies demonstrate that multiple factors including temperature, time, solvent composition, and solid-to-liquid ratios interact in complex ways that are difficult to predict from small-scale experiments [37].

Continuous processing implementation offers potential solutions for improved efficiency and reduced costs [38]. Bioreactor systems designed for large-scale cultivation demonstrate how continuous processes can minimize scale-up risks and reduce time-to-market [38]. However, adapting these concepts to natural product extraction requires significant process redesign [38].

Process Analytical Technology (PAT) integration provides real-time monitoring and control capabilities essential for scaled production [33] [34]. Near-infrared spectroscopy combined with HPLC measurements enables dynamic process control with higher extraction rates, lower solvent consumption, and improved energy efficiency compared to traditional batch processes [33] [34].

Economic and Regulatory Considerations

Cost structure optimization requires balancing yield maximization with processing costs [39]. Pharmaceutical cocrystal manufacturing studies demonstrate how process parameters must be optimized not only for yield but also for overall economic viability [39]. The trade-offs between extraction efficiency and processing costs become more pronounced at larger scales [39].

Quality assurance scaling presents particular challenges for complex natural products [36]. Regulatory requirements for pharmaceutical applications demand consistent purity and potency, necessitating sophisticated analytical methods and quality control systems that add significant costs to scaled production [36].

Environmental compliance increasingly drives process development decisions [29]. Sustainability concerns in chemical manufacturing require consideration of solvent selection, waste minimization, and energy consumption [29]. Green chemistry principles must be integrated into scaled kuraridin production to meet evolving regulatory requirements [29].

Technology Integration Solutions

Hybrid extraction technologies combining multiple approaches show promise for addressing scaling challenges [7]. The integration of ultrasound-assisted extraction with ionic liquids demonstrates how multiple technologies can be combined to achieve superior selectivity and efficiency [7].

Advanced separation techniques including membrane filtration and supercritical fluid chromatography offer potential solutions for scaled purification [36]. These techniques can complement traditional chromatographic methods to achieve the high purities required for pharmaceutical applications [36].

Automated process control using machine learning algorithms enables optimization of complex multi-parameter systems [40]. While demonstrated primarily in agricultural applications, these approaches show potential for optimizing natural product extraction processes [40].

| Scaling Challenge | Impact on Production | Potential Solutions | Implementation Status |

|---|---|---|---|

| Raw Material Variability | 20-50% yield variation | Standardized cultivation protocols | Under development [2] |

| Solvent Consumption | High environmental impact | PAT-guided process optimization | Pilot scale demonstration [33] |

| Purification Costs | Exponential cost increase | Counter-current chromatography | Limited industrial adoption [11] |

| Quality Control | Regulatory compliance challenges | Advanced analytical methods | Established for related compounds [36] |

| Process Optimization | Complex parameter interactions | Machine learning optimization | Early development stage [40] |